Tonalide: A Physicochemical and Structural Guide for Scientific Professionals
Tonalide: A Physicochemical and Structural Guide for Scientific Professionals
Introduction
Tonalide, also known by its IUPAC name 1-(3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and commercial names such as Fixolide, is a synthetic polycyclic musk that has been a significant component in the fragrance industry since its discovery in 1954.[1][2][3] As a member of the tetralin-based musk family, Tonalide is valued for its persistent, sweet, and musky odor with woody and powdery undertones.[1][2] Its primary application is as a fragrance ingredient and fixative in a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.[2][4] This technical guide provides an in-depth exploration of the physicochemical properties, structure, synthesis, and analytical methodologies related to Tonalide, tailored for researchers, scientists, and professionals in drug development and chemical sciences.
Chemical Structure and Physicochemical Properties
Tonalide is a polycyclic musk, a class of synthetic fragrances designed to mimic the scent of natural musk.[1] Its chemical structure is characterized by a hexamethylated tetralin core with an acetyl group.[5] The technical product is a racemic mixture of its two stereoisomers.[6] The (3S)-enantiomer is reported to possess a strong musky odor, while the (3R)-isomer has a lighter, more aromatic scent.[1]
A comprehensive summary of Tonalide's physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O | [7][8] |
| Molecular Weight | 258.40 g/mol | [1][8] |
| CAS Number | 21145-77-7, 1506-02-1 | [6][7] |
| Appearance | White to off-white crystalline solid | [1][7] |
| Odor | Sweet, musky, woody, powdery | [1][9] |
| Melting Point | 54.5 °C | [7][10] |
| Boiling Point | 326 ± 4 °C at 760 mmHg | [7][10] |
| Water Solubility | 1.25 mg/L | [7] |
| Vapor Pressure | 5.12 x 10⁻⁴ mmHg at 25 °C | [7] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.70 | [7] |
| Henry's Law Constant | 1.4 x 10⁻⁴ atm-cu m/mole | [7] |
| Flash Point | >100 °C | [5] |
Synthesis of Tonalide
The industrial synthesis of Tonalide is primarily achieved through a Friedel-Crafts reaction. This involves two main steps: the formation of the hexamethyltetralin (HMT) intermediate, followed by its acetylation.[5][11]
Synthesis Workflow
Caption: Synthetic pathway of Tonalide via Friedel-Crafts reactions.
Experimental Protocol: Synthesis of Tonalide
The following is a generalized laboratory-scale procedure for the synthesis of Tonalide.
Step 1: Preparation of Hexamethyltetralin (HMT) Intermediate
-
To a stirred mixture of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a suitable solvent (e.g., a halogenated alkane or a saturated alkane), a solution of p-cymene, 2,3-dimethyl-1-butene, and tert-butyl chloride is added dropwise over a period of 2-3 hours.[11]
-
The reaction temperature is maintained at room temperature, not exceeding 35 °C.[11]
-
After the addition is complete, the reaction is allowed to continue for an additional 30-60 minutes.[11]
-
The reaction mixture is then quenched by pouring it into ice water.
-
The organic layer is separated, washed with a sodium carbonate solution until neutral, and then dried.
-
The solvent is removed under reduced pressure to yield the crude HMT intermediate.
Step 2: Friedel-Crafts Acylation to Yield Tonalide
-
In a separate reaction vessel, a Lewis acid (e.g., anhydrous aluminum chloride) is suspended in a reaction medium.[11]
-
A solution of acetyl chloride and the HMT intermediate is then added dropwise to the suspension.[11]
-
The mixture is stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
-
The reaction is quenched with ice water.
-
The organic layer is separated, washed, and dried.
-
The crude product is then purified, typically by recrystallization or distillation, to yield Tonalide.
Spectroscopic Analysis
The structural elucidation and identification of Tonalide are routinely performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the carbon skeleton and the substitution pattern of the molecule.[7][12][13][14]
-
Infrared (IR) Spectroscopy : The IR spectrum of Tonalide will show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-H bonds of the aromatic and aliphatic portions of the molecule.[7][12][13][14]
-
Mass Spectrometry (MS) : Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of Tonalide. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[7][8][12][13][14]
Analytical Methodology: Quantification of Tonalide
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method for the detection and quantification of Tonalide in various matrices, including environmental samples and consumer products.[15][16]
Experimental Protocol: GC-MS Analysis of Tonalide
The following outlines a general procedure for the analysis of Tonalide in a water sample.
-
Sample Preparation (Solid-Phase Extraction - SPE) :
-
A known volume of the water sample is passed through an SPE cartridge (e.g., C18).[16]
-
The cartridge is then washed to remove interfering substances.
-
Tonalide is eluted from the cartridge using a suitable organic solvent.[16]
-
The eluate is concentrated and reconstituted in a known volume of solvent for GC-MS analysis.[16]
-
-
GC-MS Analysis :
-
An aliquot of the prepared sample is injected into the GC-MS system.
-
The separation is typically performed on a non-polar capillary column.
-
The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Analytical Workflow
Caption: Workflow for the analysis of Tonalide in water samples.
Environmental Fate and Toxicological Profile
Tonalide is characterized by its high lipophilicity (log K_ow_ = 5.70) and low water solubility, which leads to its partitioning into fatty tissues and adsorption to sludge and sediments in aquatic environments.[7][17] It is not readily biodegradable.[15] Due to its widespread use, Tonalide has been detected in various environmental compartments, including surface water, sediment, and biota, as well as in human tissues such as adipose tissue, blood, and breast milk.[6]
Toxicological studies have raised concerns about the potential for Tonalide to act as an endocrine disruptor, although its activity is considered weak.[18] It is classified as persistent and toxic to the environment.[6] Regulatory bodies in some regions have restricted its use due to concerns over bioaccumulation and environmental persistence.[1]
Conclusion
Tonalide remains a significant synthetic musk in the fragrance industry, valued for its unique olfactory properties and stability. A thorough understanding of its physicochemical properties, synthesis, and analytical methodologies is crucial for its effective and safe use. This guide has provided a comprehensive overview of these aspects, offering valuable insights for professionals in the chemical and life sciences. Continued research into the environmental fate and potential biological effects of Tonalide is essential for ensuring its responsible management.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89440, Tonalide. Retrieved from [Link]
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Australian Government Department of Health and Aged Care. (2019, March 8). Tonalide: Human health tier II assessment. Retrieved from [Link]
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Scentspiracy. (n.d.). Tonalide (21145-77-7) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]
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Ecotox Centre. (2020, June 19). SQC (EQSsed) – Proposal from the Ecotox Centre for: 6-Acetyl-1,1,2,4,4,7- hexamethyltetraline (AHTN), “Tonalid”. Retrieved from [Link]
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Environmental Working Group. (n.d.). Tonalide. In Human Toxome Project. Retrieved from [Link]
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ScenTree. (n.d.). Tonalide® (CAS N° 1506-02-1). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Tonalid, and cyclization mechanism. Retrieved from [Link]
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Australian Government Department of Health and Aged Care. (2016, November 25). Tonalide and related polycyclic musks: Environment tier II assessment. Retrieved from [Link]
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The Good Scents Company. (n.d.). musk tetralin tonalid (PFW). Retrieved from [Link]
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Scent.vn. (n.d.). Tonalide (CAS 21145-77-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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Letters in Applied NanoBioScience. (2021, September 4). Determination of Galaxolide (HHCB) and Tonalide (AHTN) by Solid Phase Extraction and Gas Chromatography (SPE-GC). Retrieved from [Link]
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Patsnap. (n.d.). Method for synthesizing musk tonalide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Tonalid. In NIST Chemistry WebBook. Retrieved from [Link]
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YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
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